molecular formula C19H18N2O6 B3976580 [2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate

[2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate

Cat. No.: B3976580
M. Wt: 370.4 g/mol
InChI Key: IYPAORCAGPIWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate: is an organic compound with a complex structure that includes a nitrophenyl group, an oxoethyl group, an acetamido group, and a phenylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Condensation: The combination of the nitrophenyl and acetamido groups with the phenylpropanoate backbone, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate: shares similarities with other nitrophenyl and acetamido compounds, such as:

Uniqueness

  • The combination of the nitrophenyl, oxoethyl, acetamido, and phenylpropanoate groups in a single molecule provides unique chemical properties that are not found in simpler compounds.
  • Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various applications in research and industry.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-13(22)20-17(11-14-5-3-2-4-6-14)19(24)27-12-18(23)15-7-9-16(10-8-15)21(25)26/h2-10,17H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPAORCAGPIWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
[2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
[2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate
Reactant of Route 4
Reactant of Route 4
[2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
[2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
[2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.